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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings related to JNJ-42165279, a
selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), with data from
other relevant studies and alternative FAAH inhibitors. The information is intended to facilitate
an objective evaluation of its performance and support further research and development.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical
studies of INJ-42165279 and other notable FAAH inhibitors.

Table 1: Preclinical Profile of INJ-42165279
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Parameter Value Species Notes
Covalently binding but
FAAH Inhibition (IC50) 70 nM Human slowly reversible
inhibitor.[1]
Highly selective
against a panel of 50 ]
) Did not produce >50%
Selectivity other enzymes, lon Not Specified inhibition of binding to
channels,
any of the off-targets.
transporters, and
receptors at 10 uM.
Oral Dose: 20 mg/kg Concentrations in the
Pharmacokinetics Cmax (Plasma): 4.2 brain were initially
(Rats) UM at 1h Cmax Rat higher than in plasma.
(Brain): 6.3 uM at 1h [2]
Elevated brain
concentrations of Demonstrates target
Pharmacodynamics anandamide (AEA), Rat engagement in the
(Rats) oleoyl ethanolamide central nervous
(OEA), and palmitoyl system.[2][3]
ethanolamide (PEA).
Efficacy in Dose-dependently
Neuropathic Pain ED90: 22 mg/kg Rat decreased tactile

Model (SNL)

allodynia.[2]

Table 2: Clinical Pharmacokinetics and

Pharmacodynamics of JNJ-42165279 in Healthy

Volunteers
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Parameter

Dose

Result Study Population

Plasma AEA Increase

10-100 mg (single

dose)

5.5-10-fold increase
in mean peak
concentrations Healthy Volunteers

compared to placebo.

[4]

Leukocyte FAAH

10-100 mg (10 days,

Mean trough FAAH

activity of 0.58-10.5%
Healthy Volunteers

Activity once daily) relative to pre-dose
values.[4]

Brain FAAH )

10 mg (single dose) >80% at trough.[4] Healthy Volunteers
Occupancy (PET)

) Saturation of brain

Brain FAAH )

=10 mg (single dose) FAAH occupancy.[4] Healthy Volunteers
Occupancy (PET)

[5]

Table 3: Clinical Efficacy of JNJ-42165279 in Social
Anxiety Disorder (SAD)

Endpoint

JNJ-42165279 (25
mgl/day)

Placebo p-value

Change in LSAS Total
Score from Baseline

(Primary)

-29.4 (SD 27.47)

-22.4 (SD 23.57) Not Significant[6][7]

>30% Improvement in

42.4% of subjects 23.6% of subjects 0.04[6][7]
LSAS Total Score
CGl-I Score of "Much"
or "Very Much 44.1% of subjects 23.6% of subjects 0.02[6][7]

Improved"

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://www.annualreviews.org/content/journals/10.1146/annurev-pharmtox-030220-112741
https://www.annualreviews.org/content/journals/10.1146/annurev-pharmtox-030220-112741
https://www.annualreviews.org/content/journals/10.1146/annurev-pharmtox-030220-112741
https://www.annualreviews.org/content/journals/10.1146/annurev-pharmtox-030220-112741
https://pubmed.ncbi.nlm.nih.gov/27048155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941643/
https://www.researchgate.net/publication/51497587_The_Discovery_and_Development_of_Inhibitors_of_Fatty_Acid_Amide_Hydrolase_FAAH
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941643/
https://www.researchgate.net/publication/51497587_The_Discovery_and_Development_of_Inhibitors_of_Fatty_Acid_Amide_Hydrolase_FAAH
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941643/
https://www.researchgate.net/publication/51497587_The_Discovery_and_Development_of_Inhibitors_of_Fatty_Acid_Amide_Hydrolase_FAAH
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8295929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Table 4: Clinical Efficacy of INJ-42165279 in Autism
Spectrum Disorder(ASD) @@

Endpoint

JNJ-42165279 (25 mg,

p-value

twice-daily) vs. Placebo

Change in ABI-CD Score
(Primary)

No statistically significant

reduction

0.284[8][9]

Change in ABI-SC Score
(Primary)

No statistically significant

reduction

0.290[8][9]

Change in ABI-RB Score
(Primary)

No statistically significant

reduction

0.231[8][9]

Change in RBS-R Score
(Secondary)

Directionally favored JNJ-

42165279

0.006[9]

Change in CASI-Anx Score

(Secondary)

Directionally favored JNJ-

42165279

0.048[9]

Table 5: Comparison of Select FAAH Inhibitors in
Clinical Development
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Compound

Developer

Therapeutic Area(s)
Investigated

Key Clinical
Findings

JNJ-42165279

Janssen

Social Anxiety
Disorder, Autism
Spectrum Disorder,

Mood Disorders

Showed some
anxiolytic effects in
SAD, but primary
endpoints were not
always met.[6][8][9]
Generally well-
tolerated.[6]

PF-04457845

Pfizer

Osteoarthritis Pain,

Cannabis Withdrawal

Did not demonstrate
efficacy for
osteoarthritis pain.[6]
Showed potential in
reducing cannabis
withdrawal symptoms.
Safety profile was
indistinguishable from

placebo in one study.

[6]

SSR-411298

Sanofi

Major Depressive

Disorder

No clinical efficacy
demonstrated in
elderly patients with
major depressive
disorders.[6] Adverse
event rate was similar

to placebo.[6]

BIA 10-2474

Bial

Not specified

Phase | trial was
halted due to serious
adverse events,

including one death.

[6]

URB597

Various

Preclinical studies for

anxiety, depression,

Has been extensively

studied preclinically

and pain but has not advanced
to later-stage clinical
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trials for these

indications.

Il. Experimental Protocols

This section details the methodologies for key experiments cited in the studies of JNJ-
42165279.

Preclinical Evaluation

In Vitro FAAH Inhibition Assay: The inhibitory activity of INJ-42165279 against human FAAH
was determined using a fluorescent-based assay. Recombinant human FAAH was incubated
with the test compound at various concentrations. The hydrolysis of a fluorogenic substrate
was monitored over time to determine the rate of enzyme activity. The IC50 value was
calculated from the concentration-response curve.

In Vivo Pharmacokinetic Studies in Rats: Male Sprague-Dawley rats were administered JNJ-
42165279 orally at a dose of 20 mg/kg.[2] Blood samples were collected at various time points
post-dosing. Brain tissue was also collected from a separate cohort of animals at the same time
points. Plasma and brain homogenates were processed and analyzed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of
JNJ-42165279.[2]

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats: Neuropathic pain was induced
in rats by tightly ligating the L5 and L6 spinal nerves. After a post-operative recovery period,
tactile allodynia was assessed using von Frey filaments. JNJ-42165279 was administered
orally at various doses, and the paw withdrawal threshold was measured at different time
points to determine the anti-allodynic effect. The percentage of the maximum possible effect
(%MPE) was calculated.[2]

Clinical Evaluation

Phase | Multiple-Ascending Dose and PET Study in Healthy Volunteers: This study assessed
the safety, pharmacokinetics, and pharmacodynamics of JNJ-42165279 in healthy male and
female volunteers.[4] Multiple ascending doses were administered once daily for 10 days.[4]
Blood and cerebrospinal fluid (CSF) samples were collected to measure JNJ-42165279 and
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fatty acid amide (FAA) concentrations.[4] Leukocyte FAAH activity was also assessed.[4] A
separate cohort underwent positron emission tomography (PET) imaging with the FAAH tracer
[11C]MK3168 to determine brain FAAH occupancy after single and multiple doses of JNJ-
42165279.[4][5]

Phase Il Study in Social Anxiety Disorder (SAD): This was a multicenter, double-blind, placebo-
controlled proof-of-concept study.[6][10] 149 subjects with a primary diagnosis of SAD were
randomized to receive either 25 mg of JNJ-42165279 or placebo once daily for 12 weeks.[6]
The primary efficacy endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS)
total score from baseline to the end of the study.[6] Secondary endpoints included the
percentage of subjects with a 230% improvement in LSAS total score and the Clinical Global
Impression-Improvement (CGl-I) score.[6]

Phase Il Study in Autism Spectrum Disorder (ASD): This was a randomized, double-blind,
placebo-controlled, multicenter study in adolescents and adults (aged 13-35 years) with ASD.
[8][9] Participants were randomized to receive either 25 mg of JNJ-42165279 or placebo twice
daily for 12 weeks.[9] The primary endpoints were the change in the Autism Behavior Inventory
(ABI) Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-
Repetitive/Restrictive Behavior (ABI-RB) scores from baseline to day 85.[8][9] Secondary
outcomes included the Social Responsiveness Scale 2 (SRS) and the Repetitive Behavior
Scale-Revised (RBS-R).[9]

lll. Sighaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of INJ-42165279 and the workflows
of the key clinical studies.
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Caption: Mechanism of action of INJ-42165279.
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Caption: Generalized workflow for the Phase Il clinical trials of INJ-42165279.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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